molecular formula C10H10F3NOS B14053467 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one

1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14053467
M. Wt: 249.25 g/mol
InChI Key: UAIUKXPBCFAMGH-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10F3NOS and a molecular weight of 249.25 g/mol This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring

Properties

Molecular Formula

C10H10F3NOS

Molecular Weight

249.25 g/mol

IUPAC Name

1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NOS/c1-6(15)5-7-3-2-4-8(14)9(7)16-10(11,12)13/h2-4H,5,14H2,1H3

InChI Key

UAIUKXPBCFAMGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)N)SC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of the trifluoromethylthio group onto the phenyl ring, followed by the addition of the amino group and the propanone moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the trifluoromethylthio group to a thiol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, while the amino group can form hydrogen bonds with biological targets. The propanone moiety can participate in nucleophilic addition reactions, making the compound a versatile intermediate in various biochemical pathways .

Comparison with Similar Compounds

1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethylthio group, which is known to enhance lipophilicity and potentially influence biological activity. Understanding its structure-activity relationship (SAR) is crucial for predicting its pharmacological effects.

Antitumor Activity

Compounds with similar structural motifs have been evaluated for their antitumor activities. Notably, certain pyrazole derivatives have shown inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor progression. The potential of this compound as an antitumor agent warrants further investigation, particularly regarding its mechanism of action and target specificity.

The mechanisms through which similar compounds exert their biological effects often involve:

  • Inhibition of Enzymatic Activity : Many compounds inhibit key enzymes involved in metabolic pathways.
  • Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Reactive Oxygen Species (ROS) Modulation : Certain compounds enhance oxidative stress in pathogens or cancer cells, leading to cell death.

Case Studies

  • Antimicrobial Evaluation : A study evaluating the antimicrobial activity of various pyrazole derivatives found that modifications at the phenyl ring significantly affected activity against Gram-positive and Gram-negative bacteria. This suggests that similar modifications to this compound may yield promising results.
  • Antitumor Screening : Preclinical trials involving structurally related compounds demonstrated significant cytotoxicity against several cancer cell lines, indicating that further exploration of this compound could be beneficial for cancer therapy.

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